2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan is an organic compound characterized by the presence of a furan ring substituted with a 4-fluoro-3-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The process involves the reaction of a boronic acid derivative with a halogenated furan in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Furanones and related compounds.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenylfurans depending on the substituent introduced.
Scientific Research Applications
2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(trifluoromethyl)phenol
- 2,2,2-Trifluoroacetophenone
Comparison: 2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan is unique due to the combination of the furan ring and the 4-fluoro-3-(trifluoromethyl)phenyl group. This structural arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs.
Properties
Molecular Formula |
C11H6F4O |
---|---|
Molecular Weight |
230.16 g/mol |
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]furan |
InChI |
InChI=1S/C11H6F4O/c12-9-4-3-7(10-2-1-5-16-10)6-8(9)11(13,14)15/h1-6H |
InChI Key |
AMEKVYIJGYJKIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.